molecular formula C24H28N4O4 B606663 Chroman 1 CAS No. 1273579-40-0

Chroman 1

Cat. No. B606663
M. Wt: 436.512
InChI Key:
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Description

Chroman 1 is a highly potent and selective ROCK2 (Rho-kinase) inhibitor . It exhibits more than 2000-fold selectivity for ROCK2 over a range of related kinases including MRCK, PKA, and AKT1 . It is used to improve cell survival after cryogenesis .


Synthesis Analysis

The synthesis of chroman derivatives, including Chroman 1, often involves a three-step method that includes Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .


Molecular Structure Analysis

The molecular formula of Chroman 1 is C24H28N4O4 . The molecular weight is 436.50 .


Physical And Chemical Properties Analysis

Chroman 1 is a white to pink solid . It is soluble to 100 mM in DMSO and to 5 mM in water . It should be stored at -20°C .

Scientific Research Applications

  • Synthetic Approaches and Bioactivities : Chroman-4-one, a structure related to Chroman-1, is significant in heterocyclic chemistry and drug discovery. It serves as an important intermediate and building block in organic synthesis and drug design. This compound and its derivatives, such as benzylidene-4-chromanones and flavanones, show diverse biological relevance (Emami & Ghanbarimasir, 2015).

  • Therapeutic Scaffold : Chroman-4-one, closely related to Chroman-1, acts as a pivotal building block in medicinal chemistry for designing novel lead compounds. Despite its significant biological activities, challenges remain in synthesizing chromanone analogs efficiently and cost-effectively (Kamboj & Singh, 2021).

  • Mechanochromic Luminescence : Research on luminescent chromism, involving compounds like Chroman-1, has led to the development of smart materials. These materials can show instant, biphasic color switching and spontaneous reversibility, which is useful for mechanical sensing (Mutai et al., 2020).

  • Chromanic Liquid Crystals : Chromonic liquid crystals, formed by the self-organization of aromatic compounds like Chroman-1 in aqueous solutions, have been extensively researched. They are used in commercial chromonic dyes, drugs, and as functional materials and biosensors (Tam-Chang & Huang, 2008).

  • Gene Expression Visualization : Chroman derivatives have been utilized in developing systems to visualize gene activity in living cells. This includes examining the spatial organization and timing of gene expression in vivo (Tsukamoto et al., 2000).

  • Chromotherapy : Chromotherapy, a treatment method using colors, is another interesting application. Research in this field, potentially involving chroman derivatives, provides insights into the relationship between the human body and colors (Azeemi & Raza, 2005).

Safety And Hazards

Chroman 1 is considered toxic and can cause irritation to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFMCPHQNWGXGE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735357
Record name (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman 1

CAS RN

1273579-40-0
Record name (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
193
Citations
R Pal - Nature Methods, 2021 - nature.com
… The authors identified in a high-throughput chemical screen chroman 1, a strong ROCK1/2 … chroman 1 to the widely used ROCK1/2 inhibitor Y-27632 and showed that chroman 1 was …
Number of citations: 1 www.nature.com
YT Chen, T Vojkovsky, X Fang, JR Pocas, W Grant… - …, 2011 - pubs.rsc.org
… Herein, we report the asymmetric synthesis of chroman 1, a highly potent ROCK inhibitor, and its analogs. The inhibitory properties of these compounds for ROCK-II and a selected set …
Number of citations: 14 pubs.rsc.org
S Ryu, PH Chu, C Malley, J Braisted… - … Pluripotent Stem (iPS) …, 2021 - Springer
… HY-15392): To prepare a 0.5 mM (10,000× stock) solution of Chroman 1, dissolve 5 mg of Chroman 1 in 22.91 ml of DMSO. Vortex until completely dissolved. Store at 4 C for up to a …
Number of citations: 4 link.springer.com
E Dorrestijn, R Pugin… - The Journal of …, 1997 - ACS Publications
The gas phase thermal decomposition of 3,4-dihydro-2H-1-benzopyran (chroman, 1) has been studied between 760 and 1110 K in different bath gases and hydrogen donors. In …
Number of citations: 44 pubs.acs.org
A Rostock, H Poppe, R Nowak, K Femmer - Die Pharmazie, 1981 - europepmc.org
In view of its application to human beings, the authors tested 3-[3'-diethylaminopropyl-(1')-carbamoyl]-6, 7-dimethoxy-1-thiasiochroman-1, 1-dio xide (" 16-252"), which is a potential …
Number of citations: 2 europepmc.org
FS Stefanello, YG Kappenberg, A Ketzer… - Journal of Molecular …, 2021 - Elsevier
… For this, spirochroman-4-ols (4a-c) and mesyl chloride were used as they lead to the formation of spiro[chroman-1′-cycloalkan]-4-yl methanesulfanates, followed by a substitution …
Number of citations: 20 www.sciencedirect.com
S Ryu, C Weber, PH Chu, CA Tristan, B Ernest… - bioRxiv, 2022 - biorxiv.org
… We first confirmed that the recently developed CEPT cocktail was superior to Y-27632 or when only two components (chroman 1 + emricasan; “C+E”) of the cocktail were used. When …
Number of citations: 1 www.biorxiv.org
JM Behan, FM Dean, RAW Johnstone - Tetrahedron, 1976 - Elsevier
UV photoelectron spectra (UPS) of the cyclic aromatic ethers (1; R = H, n = 1, 2) are compared with each other and with those of non-cyclic ethers. The spectrum of the chroman (1; R = H…
Number of citations: 40 www.sciencedirect.com
Y Chen, CA Tristan, L Chen, VM Jovanovic, C Malley… - Nature …, 2021 - nature.com
… , chroman 1 … chroman 1 could be a superior alternative to Y-27632, which is currently the most widely used ROCK inhibitor. Independent in vitro kinase assays confirmed that chroman 1 …
Number of citations: 59 www.nature.com
R Taylor - Journal of the Chemical Society, Perkin Transactions 2, 1988 - pubs.rsc.org
… Chroman-1 -one (dihydrocoumarin) is very much more stable than isochroman-3-one (and on decomposition gives mainly coumarin and benzo[b]furan, evidently due to the favourable …
Number of citations: 18 pubs.rsc.org

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